Mono-sec-butyl phthalate chemical properties and structure
Mono-sec-butyl phthalate chemical properties and structure
An In-Depth Technical Guide to Mono-sec-butyl Phthalate (MsBP): Chemical Properties, Structure, and Biological Significance
Introduction
Mono-sec-butyl phthalate (MsBP) is the primary and biologically active metabolite of the industrial plasticizer Di-sec-butyl phthalate (DsBP). As a member of the phthalate class of chemicals, MsBP is of significant interest to researchers in toxicology, environmental science, and drug development due to its role as a potential endocrine-disrupting chemical (EDC). Phthalate diesters, such as DsBP, are not chemically bound to the polymer matrix of plastics and can leach into the environment, leading to widespread human exposure.[1][2] Once ingested or absorbed, these parent compounds are rapidly metabolized by non-specific esterases into their respective monoester forms.
These monoesters, including MsBP, are often more toxicologically potent than the parent diesters.[3] They are implicated in a range of adverse health effects, particularly concerning the male reproductive system.[1] This guide serves as a technical resource for scientists and professionals, providing a consolidated overview of the chemical structure, physicochemical properties, metabolic pathways, and toxicological implications of Mono-sec-butyl phthalate. Understanding these core characteristics is fundamental to assessing exposure risks, designing effective analytical methods, and elucidating its mechanisms of action in biological systems.
Chemical Identity and Structure
The identity and structure of a molecule are the foundation of its chemical behavior and biological activity. MsBP is a phthalic acid monoester characterized by a benzene ring with two adjacent carboxylic acid groups; one is a free acid, and the other is esterified with a sec-butanol group.
The presence of both a polar carboxylic acid and a more nonpolar sec-butyl ester group gives the molecule amphipathic properties. The sec-butyl group contains a chiral center, meaning MsBP can exist as two distinct enantiomers, a factor that could be relevant in stereospecific biological interactions.
Table 1: Chemical Identifiers for Mono-sec-butyl Phthalate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-butan-2-yloxycarbonylbenzoic acid | [4] |
| CAS Number | 53623-59-9 | [4] |
| Molecular Formula | C₁₂H₁₄O₄ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Canonical SMILES | CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | [4] |
| InChIKey | USZVTXIEQADBGH-UHFFFAOYSA-N |[4] |
Physicochemical Properties
The physicochemical properties of MsBP dictate its environmental fate, bioavailability, and interaction with biological systems. While extensive experimental data for MsBP is not as readily available as for its more common isomer, mono-n-butyl phthalate (MnBP), key properties have been calculated and are presented below. The general solubility profile indicates that, like other phthalate monoesters, MsBP is soluble in organic solvents and sparingly soluble in water.[5]
Table 2: Computed Physicochemical Properties of Mono-sec-butyl Phthalate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.24 g/mol | [4] |
| XLogP3 | 2.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Exact Mass | 222.08920892 Da | [4] |
| Topological Polar Surface Area | 63.6 Ų |[4] |
Metabolism and Biosynthesis
Mono-sec-butyl phthalate is not manufactured for commercial use; its presence in biological and environmental systems is a direct result of the metabolism of its parent compound, Di-sec-butyl phthalate (DsBP).[6] The metabolic pathway is a critical determinant of toxicity, as it converts the relatively inert diester into the biologically active monoester.
The primary metabolic transformation is a Phase I hydrolysis reaction. Nonspecific esterases, abundant in the gastrointestinal tract and other tissues, cleave one of the two ester linkages of DsBP, releasing sec-butanol and forming MsBP. This initial step is rapid and efficient. Following its formation, MsBP can undergo Phase II metabolism, primarily through conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. This process attaches a highly polar glucuronide moiety to the free carboxylic acid group, significantly increasing the water solubility of MsBP and facilitating its excretion in the urine.
Caption: Logical flow from phthalate exposure to adverse health outcomes.
Analytical Methodologies
Accurate detection and quantification of MsBP in biological matrices (e.g., urine, serum) and environmental samples are essential for exposure assessment and toxicological research. The gold-standard technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [2]These methods offer high sensitivity and specificity.
Generalized Analytical Protocol: Quantification of MsBP in Urine
This protocol outlines a typical workflow for the analysis of MsBP. The causality behind these steps is to isolate the analyte from a complex matrix, concentrate it, and then separate and detect it with high precision.
Step 1: Sample Collection & Storage
-
Collect urine samples in phthalate-free containers (e.g., polypropylene or glass).
-
Immediately freeze samples at -20°C or lower to prevent degradation of the analyte.
Step 2: Enzymatic Deconjugation (Rationale: To measure total MsBP)
-
Thaw the urine sample.
-
Buffer the sample to an appropriate pH (typically ~5.0).
-
Add β-glucuronidase enzyme to hydrolyze the MsBP-glucuronide conjugate back to free MsBP. This step is crucial for measuring the total excreted amount, which is the standard biomarker for exposure.
-
Incubate the sample (e.g., at 37°C for 2-4 hours).
Step 3: Sample Clean-up and Extraction (Rationale: Isolate and concentrate the analyte)
-
Utilize Solid-Phase Extraction (SPE).
-
Condition an SPE cartridge with appropriate solvents (e.g., methanol followed by water).
-
Load the deconjugated urine sample onto the cartridge. MsBP will adsorb to the solid phase.
-
Wash the cartridge with a weak solvent to remove interferences like salts and polar metabolites.
-
Elute MsBP from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase or derivatization agent.
Step 4: Instrumental Analysis (GC-MS)
-
Derivatization (If using GC-MS): The free carboxylic acid group of MsBP is polar and not ideal for GC analysis. Derivatize the extract using an agent like BSTFA to create a more volatile silyl ester.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: The gas chromatograph separates MsBP from other compounds based on its volatility and interaction with the GC column.
-
Detection: The mass spectrometer fragments the eluting compound and detects the characteristic mass-to-charge (m/z) ratios of the resulting ions, providing positive identification and quantification. [2] Step 5: Data Analysis
-
Quantify the concentration of MsBP by comparing its peak area to that of a stable isotope-labeled internal standard, which is added at the beginning of the sample preparation to correct for any analyte loss during the procedure.
Conclusion
Mono-sec-butyl phthalate (MsBP) is a key metabolite that embodies the toxicological risks associated with exposure to its parent plasticizer, DsBP. Its chemical structure, defined by a phthalic acid core with a chiral sec-butyl ester, facilitates its role as an endocrine disruptor. The metabolic conversion from the diester to the monoester is a critical activation step that unmasks the molecule's biological activity. As a member of the potent mBuP class of compounds, MsBP is a significant contributor to the anti-androgenic and reproductive toxicities linked to phthalate exposure. A thorough understanding of its properties, metabolism, and analytical detection is therefore indispensable for researchers and regulatory bodies working to mitigate the public health risks posed by these ubiquitous environmental contaminants.
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